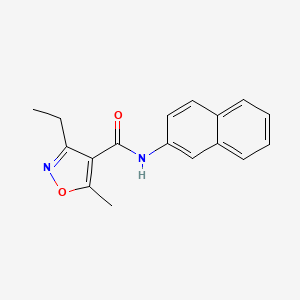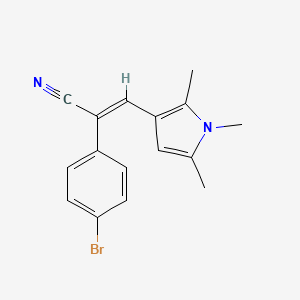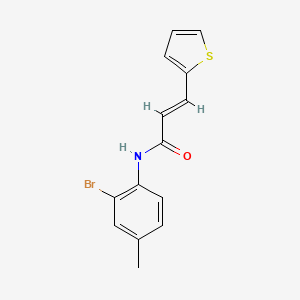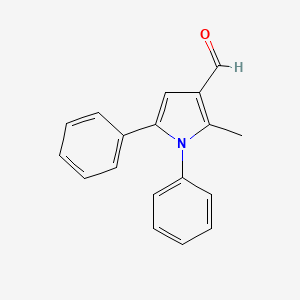![molecular formula C15H15NO5S B5818844 methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)
methyl [4-(anilinosulfonyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(anilinosulfonyl)phenoxy]acetate, also known as GW 501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders.
Mecanismo De Acción
Methyl [4-(anilinosulfonyl)phenoxy]acetate works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to the upregulation of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. This results in increased fat burning, improved insulin sensitivity, and increased energy production.
Biochemical and Physiological Effects:
Methyl [4-(anilinosulfonyl)phenoxy]acetate has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in human studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [4-(anilinosulfonyl)phenoxy]acetate has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it a useful tool for studying the role of PPARδ in various biological processes. However, it also has some limitations. It is a synthetic compound, which makes it more expensive and difficult to obtain compared to natural compounds. It also has potential side effects, which must be taken into consideration when conducting experiments.
Direcciones Futuras
There are several future directions for research on methyl [4-(anilinosulfonyl)phenoxy]acetate. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and muscle wasting. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of methyl [4-(anilinosulfonyl)phenoxy]acetate involves several steps. The first step is the conversion of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol using sodium sulfide. The second step involves the reaction of 4-chloro-2-aminophenol with 4-(bromomethyl)phenylsulfonyl chloride to produce 4-(anilinosulfonyl)-2-chlorophenol. The final step is the reaction of 4-(anilinosulfonyl)-2-chlorophenol with methyl chloroacetate to produce methyl [4-(anilinosulfonyl)phenoxy]acetate.
Aplicaciones Científicas De Investigación
Methyl [4-(anilinosulfonyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and muscle wasting.
Propiedades
IUPAC Name |
methyl 2-[4-(phenylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-15(17)11-21-13-7-9-14(10-8-13)22(18,19)16-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMPQQKBFSCXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)

![dimethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5818779.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5818786.png)
![2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5818810.png)




